![molecular formula C9H9ClF3NO2 B2699508 4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid hydrochloride CAS No. 1965309-68-5](/img/structure/B2699508.png)
4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol has a molecular weight of 191.15 and its empirical formula is C8H8F3NO . It’s a solid substance .
Molecular Structure Analysis
The InChI code for 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol is XIBJQYMKBQZQPP-UHFFFAOYSA-N . This can be used to generate the molecular structure.Physical And Chemical Properties Analysis
The physical form of 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol is solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
Research has shown the development of novel fluorescence probes, specifically 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), designed to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals (⋅OH) and hypochlorite (−OCl). These probes are significant for studying the roles of hROS and −OCl in various biological and chemical applications, as they afford a strongly fluorescent compound, fluorescein, upon reaction with hROS and −OCl, providing a tool for visualizing −OCl generated in stimulated neutrophils (Setsukinai et al., 2003).
Photodecomposition of Chlorobenzoic Acids
Another study focused on the photodecomposition of chlorobenzoic acids under ultraviolet irradiation, leading to the replacement of chlorine by hydroxyl and hydrogen to produce corresponding hydroxybenzoic acids and benzoic acid itself. This reaction highlights the potential for environmental remediation, particularly in sunlight, where certain chlorobenzoic acids decompose rapidly, offering insights into the degradation processes of similar compounds in natural settings (Crosby & Leitis, 1969).
Synthesis of Hydroxyproline Derivatives
Research on the synthesis of hydroxyproline derivatives from derivatives of 2-amino-4-pentenoic acid (allylglycine) through efficient resolution using enzymes and subsequent chemical reactions has provided a pathway to four stereoisomers of hydroxyproline derivatives. This process, involving epoxidation and intramolecular cyclization, has implications for the synthesis of bioactive compounds and the development of new pharmaceuticals (Krishnamurthy et al., 2014).
Novel Amino Acid Synthesis for Pseudopeptide Synthesis
The synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives as building blocks for pseudopeptide synthesis has been explored. This novel unnatural amino acid offers potential applications as a scaffold for combinatorial chemistry and the synthesis of peptidomimetics, illustrating the versatility and utility of benzoic acid derivatives in advancing synthetic chemistry and drug development (Pascal et al., 2000).
Perovskite Solar Cells Performance Improvement
A bifunctional conjugated organic molecule, 4-(aminomethyl)benzoic acid hydroiodide (AB), was designed and employed as an organic cation in organic–inorganic halide perovskite materials, leading to improvements in stability and power conversion efficiency of perovskite solar cells. This research demonstrates the role of benzoic acid derivatives in the development of more efficient and stable energy conversion technologies (Hu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-(1-amino-2,2,2-trifluoroethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15;/h1-4,7H,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNIOUZAQHFFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.